2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
Description
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-chlorophenyl group. A thioether linkage at the 4-position connects to an N-(3-fluorophenyl)acetamide moiety. This structure combines halogenated aromatic rings and a sulfur-containing bridge, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-4-6-15(7-5-12)26-18-16(9-24-26)19(23-11-22-18)28-10-17(27)25-14-3-1-2-13(21)8-14/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRROKFAJAOXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Thioether formation: The thiol group is introduced via a substitution reaction, typically using a thiolating agent such as thiourea.
Acetamide formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The compound has been evaluated for its cytotoxicity against tumor cells, showing promising results:
- Inhibition of Tumor Cell Proliferation : The compound exhibited high inhibitory activity against A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometric analysis indicated that the compound induces apoptosis in cancer cells, suggesting its potential as a novel anticancer agent that warrants further investigation .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with antimicrobial activity. Similar derivatives have shown efficacy against various bacterial strains:
- Broad-Spectrum Antibacterial Activity : Compounds derived from this scaffold have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including drug-resistant strains .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. Key findings include:
- Substituent Effects : Variations in the substituents on the phenyl rings influence the biological activity. Electron-withdrawing groups have been shown to enhance antibacterial properties significantly .
- Scaffold Importance : The presence of the pyrazolo[3,4-d]pyrimidine core is pivotal for maintaining the anticancer and antimicrobial activities observed in related compounds .
Case Study 1: Antitumor Screening
A study screened several derivatives of pyrazolo[3,4-d]pyrimidine for their anticancer effects. The target compound was synthesized and evaluated alongside other analogs. The results indicated that modifications to the core structure could lead to improved potency against specific cancer cell lines, emphasizing the need for ongoing research into its analogs and derivatives .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The study found that certain compounds exhibited MIC values significantly lower than traditional antibiotics against resistant bacterial strains, highlighting their potential as new therapeutic agents in infectious disease management .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pyrazolo-Pyrimidine/Pyridine Families
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- In contrast, ’s 4-fluorophenyl analog retains similar electronic properties but alters steric bulk .
- Thioether vs. Ester Linkages : The thioacetamide group in the target compound may confer greater metabolic stability compared to the ethyl ester in ’s 2q, which could hydrolyze more readily in vivo .
- Heterocyclic Cores: Pyrazolo[3,4-d]pyrimidine (target) vs.
Thermal Stability and Spectral Characterization
- Melting Points: The target compound’s analogs exhibit wide melting point ranges (102–245°C), influenced by substituent polarity. For example, ’s chromenone derivative (102–105°C) has lower thermal stability than ’s sulfonamide (242–245°C) .
- Spectroscopic Data: HRMS and NMR (e.g., ¹H, ¹³C) are consistently used across studies to confirm structures. The target compound would likely show diagnostic peaks for the 3-fluorophenyl group (~7.3–7.7 ppm in ¹H NMR) and acetamide NH (~10 ppm) .
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 364.87 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thioacetic acid moiety and a 3-fluorophenyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor , anti-inflammatory , and antiviral activities. The specific compound under consideration has been evaluated for its potential in various biological assays.
Antitumor Activity
Several studies have highlighted the antitumor properties of similar pyrazolo derivatives. For instance:
- A study demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold showed inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.75 to 4.21 µM .
- Another investigation reported that derivatives exhibited significant apoptosis-inducing capabilities in tumor cells, suggesting potential as effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines. For example:
- Compounds similar to the target molecule have shown effectiveness in reducing nitric oxide production in LPS-stimulated microglia, indicating potential neuroprotective effects against neuroinflammation .
The biological activity of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is likely mediated through multiple pathways:
- Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of various kinases (e.g., CDK2), which are critical in cell cycle regulation and cancer progression .
- Cytokine Modulation : The ability to modulate inflammatory pathways by inhibiting cytokine release contributes to its anti-inflammatory profile .
Case Studies
- Antitumor Efficacy : In a study evaluating new pyrazolo derivatives against NCI-H226 and NPC-TW01 cell lines, compounds exhibited GI50 values between 18–30 µM, demonstrating promising anticancer activity .
- Neuroprotective Effects : Research on similar compounds indicated their capacity to protect against MPTP-induced neurotoxicity in vivo, enhancing their therapeutic potential for neurodegenerative diseases .
Data Tables
Q & A
What are the standard synthetic routes for this compound, and how are intermediates characterized?
Basic Research Focus
The synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and α-chloroacetamides. For example, reacting 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-(3-fluorophenyl)acetamide in the presence of a base like potassium carbonate (K₂CO₃) in acetone or DMF under reflux conditions .
Methodological Steps :
- Intermediate Isolation : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, thioether linkage at δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy).
How can computational methods like DFT or molecular docking predict its bioactivity?
Advanced Research Focus
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking screens against target proteins (e.g., kinases, cytochrome P450).
Methodological Steps :
- DFT : Optimize geometry at B3LYP/6-31G* level using Gaussian 16. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability .
What analytical techniques confirm structure and purity?
Basic Research Focus
Recommended Techniques :
What strategies resolve contradictory data in biological assays?
Advanced Research Focus
Contradictions in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent interference).
Methodological Steps :
- Dose-Response Repetition : Test 3 independent replicates with internal controls (e.g., staurosporine for cytotoxicity).
- Solvent Optimization : Replace DMSO with cyclodextrin complexes if precipitation occurs .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use Design of Experiments (DOE) to optimize assay parameters (e.g., pH, incubation time) .
What initial in vitro assays evaluate biological activity?
Basic Research Focus
Assay Recommendations :
- Antiproliferative Activity : MTT assay on HeLa, MCF-7, and A549 cells (48–72 h incubation, 0.1–100 µM range) .
- Kinase Inhibition : ADP-Glo™ kinase assay (e.g., EGFR, IC₅₀ determination at 10 µM ATP).
- CYP450 Inhibition : Fluorescence-based screening (CYP3A4, 2D6 isoforms) .
How can reaction yield be optimized using statistical experimental design?
Advanced Research Focus
DOE Approach :
- Factors : Solvent polarity (DMF vs. acetone), temperature (25–80°C), base equivalence (1–3 eq. K₂CO₃).
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions. Optimize for >80% yield .
- Validation : Confirm predicted yields (±5% error margin) via triplicate runs .
What is the role of the thioacetamide moiety in reactivity?
Basic Research Focus
The thioether (-S-) linkage enhances electrophilicity, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). The acetamide group stabilizes intermediates via hydrogen bonding during synthesis .
How to design stability studies under various conditions?
Advanced Research Focus
Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
